2-chloro-N-(5-chloro-2-cyanophenyl)propanamide
Description
2-chloro-N-(5-chloro-2-cyanophenyl)propanamide is a chemical compound with the molecular formula C10H8Cl2N2O. It is characterized by the presence of two chlorine atoms, a cyanophenyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-9-4-8(12)3-2-7(9)5-13/h2-4,6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLAAXOUVHPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-cyanophenyl)propanamide typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-cyanophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions typically produce amines.
Scientific Research Applications
Organic Synthesis
2-chloro-N-(5-chloro-2-cyanophenyl)propanamide serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various chemical transformations, including:
- Substitution Reactions: Chlorine atoms can be substituted with other functional groups.
- Reduction Reactions: Can be reduced to form amines or other derivatives.
- Oxidation Reactions: Capable of undergoing oxidation to yield different products.
Research has shown that this compound exhibits potential biological activity, making it a candidate for further investigation in pharmacological studies. It has been studied for:
- Enzyme Interaction: The compound can bind to specific enzymes or receptors, altering their activity, which may lead to therapeutic effects.
- Antimicrobial Properties: Preliminary studies indicate potential activity against various microbial strains, comparable to established antibiotics .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic properties. It is considered a precursor for drug development aimed at treating conditions such as:
- Cancer: Its derivatives have shown promise in inhibiting cancer cell proliferation .
- Neurological Disorders: Some studies suggest potential applications in treating symptoms related to ataxia and other neurological conditions .
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Derivative A | Cancer Cell Inhibition | |
| Derivative B | Neurological Activity |
Table 2: Chemical Reaction Types
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine substitution with functional groups using reagents like NaOH |
| Reduction | Reduction to amines using hydrogen gas and palladium catalyst |
| Oxidation | Formation of different oxidation states using potassium permanganate |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of this compound against bacterial and fungal strains. Results indicated that certain derivatives exhibited higher efficacy than standard antibiotics like penicillin and ciprofloxacin, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Cancer Research
In another study, derivatives of this compound were tested for their ability to inhibit growth in human cancer cell lines. The results showed significant inhibition rates, particularly in glioblastoma cells, highlighting the compound's potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-cyanophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
- 2-chloro-N-(p-tolyl)propanamide
- 2-chloro-5-nitrophenyl isocyanate
Uniqueness
2-chloro-N-(5-chloro-2-cyanophenyl)propanamide is unique due to the presence of both chlorine and cyanophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-chloro-N-(5-chloro-2-cyanophenyl)propanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring and a cyanophenyl group, which contribute to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for further research in drug development.
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which may result in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist for certain receptors, influencing cellular responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in substituents on the aromatic rings can significantly affect potency and selectivity against biological targets.
| Compound Variation | Activity | Notes |
|---|---|---|
| This compound | Moderate | Initial studies indicate potential for further optimization. |
| 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | Higher | Increased activity observed due to hydroxyl group enhancing binding affinity. |
| 2-chloro-N-(p-tolyl)propanamide | Lower | Methyl substitution reduces overall potency. |
Biological Activity Studies
Research has indicated that this compound exhibits promising antibacterial and anticancer activities.
Antibacterial Activity
In vitro studies have demonstrated that this compound possesses moderate antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays revealed that the compound induces apoptosis in these cell lines, indicating a mechanism that could be exploited for therapeutic purposes.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human breast adenocarcinoma cells (MCF-7). Results indicated an IC50 value of approximately 4.5 µM, demonstrating significant cytotoxicity compared to control groups .
- Enzyme Interaction : Another investigation focused on the compound's interaction with human carbonic anhydrases (hCA). Results indicated selective inhibition at nanomolar concentrations, suggesting potential applications in cancer therapy targeting tumor microenvironments .
Q & A
Q. What are the optimized synthetic routes for 2-chloro-N-(5-chloro-2-cyanophenyl)propanamide, and how can reaction yields be improved?
A common method involves coupling 2-chloropropanoic acid derivatives with substituted anilines. For example, a DCC-mediated coupling (used for similar chloro-propanamides) achieves ~79% yield under controlled conditions:
- Procedure : Dissolve 2-chloropropanoic acid in dichloromethane at 0°C, add DCC, stir, then introduce the amine (e.g., 5-chloro-2-cyanoaniline). After overnight stirring, filter and purify via column chromatography (hexane/ethyl acetate) .
- Optimization : Monitor reaction progress via TLC. Low yields may arise from moisture sensitivity; ensure anhydrous conditions and use fresh coupling agents.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR : Key signals include:
- ¹H NMR : δ 4.42–4.47 (q, J = 7.2 Hz, CHCl), aromatic protons (δ 7.2–8.0), and NH (broad ~8.9 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~168 ppm, nitrile (C≡N) at ~115 ppm, and chloroalkane (C-Cl) at ~40–50 ppm .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., hydrogen bonding patterns) be resolved during refinement?
Contradictions in hydrogen bond geometry (e.g., bond lengths/angles) may arise due to twinning or disordered atoms. Strategies:
Q. What experimental approaches address low regioselectivity in propanamide derivative synthesis?
Regioselectivity challenges occur in nitrile- or chloro-substituted aromatic systems. Solutions include:
- Directed ortho-Metalation : Use directing groups (e.g., cyano) to control substitution patterns .
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., reduces side products in similar chloroacetamide syntheses) .
Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*). Analyze frontier orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile) on solubility and aggregation. Reference crystallographic data (e.g., torsion angles from Acta Cryst. reports) .
Methodological Challenges and Solutions
Q. How should researchers handle hazardous intermediates during synthesis (e.g., chloro-anilines)?
- Safety Protocols : Use gloveboxes for toxic intermediates, wear nitrile gloves, and ensure fume hood ventilation (face velocity >0.5 m/s) .
- Waste Disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal .
Q. What strategies validate the compound’s stability under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
